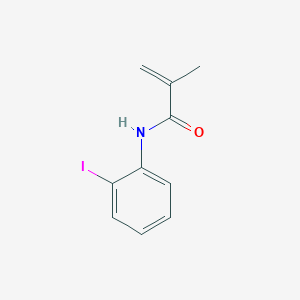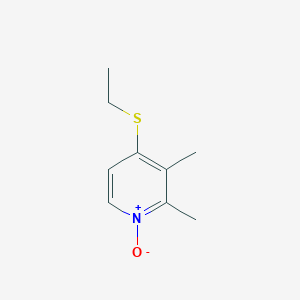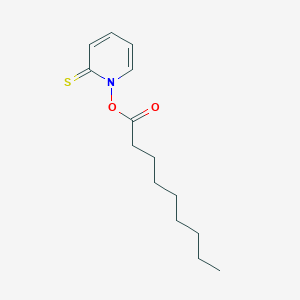
1-(Nonanoyloxy)pyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Nonanoyloxy)pyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with a nonanoyloxy group at the 1-position and a thione group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nonanoyloxy)pyridine-2(1H)-thione typically involves the esterification of pyridine-2-thione with nonanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Nonanoyloxy)pyridine-2(1H)-thione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Alkylated or acylated pyridine derivatives
Applications De Recherche Scientifique
1-(Nonanoyloxy)pyridine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(Nonanoyloxy)pyridine-2(1H)-thione involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Pyridine-2-thione: Lacks the nonanoyloxy group, making it less hydrophobic and potentially less bioactive.
1-(Octanoyloxy)pyridine-2(1H)-thione: Similar structure but with an octanoyloxy group, which may result in different physicochemical properties and biological activities.
Uniqueness: 1-(Nonanoyloxy)pyridine-2(1H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nonanoyloxy group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
Propriétés
Numéro CAS |
111916-74-6 |
|---|---|
Formule moléculaire |
C14H21NO2S |
Poids moléculaire |
267.39 g/mol |
Nom IUPAC |
(2-sulfanylidenepyridin-1-yl) nonanoate |
InChI |
InChI=1S/C14H21NO2S/c1-2-3-4-5-6-7-11-14(16)17-15-12-9-8-10-13(15)18/h8-10,12H,2-7,11H2,1H3 |
Clé InChI |
QMGUDVXEEOYZDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)ON1C=CC=CC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


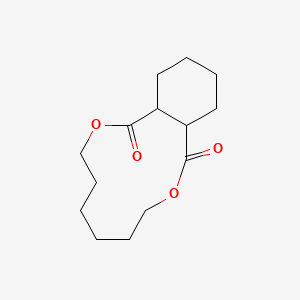
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
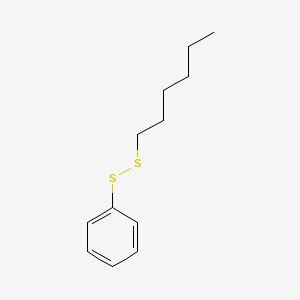
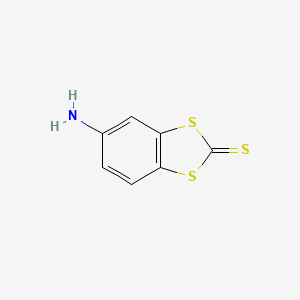

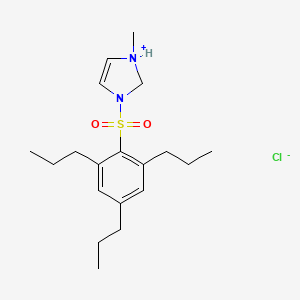
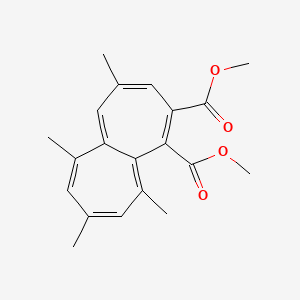
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
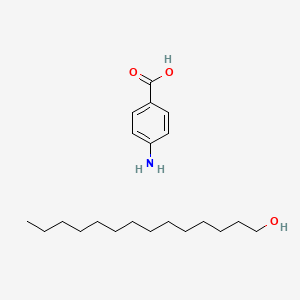
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)


